2-[4-(Phenylcarbamothioyl)piperazin-1-yl]acetamide
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Overview
Description
2-[4-(Phenylcarbamothioyl)piperazin-1-yl]acetamide is a synthetic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Phenylcarbamothioyl)piperazin-1-yl]acetamide typically involves the reaction of piperazine derivatives with phenyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Piperazine and phenyl isothiocyanate.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Phenylcarbamothioyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylcarbamothioyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 2-[4-(Phenylcarbamothioyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficiency is a hallmark.
Comparison with Similar Compounds
2-[4-(Phenylcarbamothioyl)piperazin-1-yl]acetamide can be compared with other piperazine derivatives, such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also exhibits acetylcholinesterase inhibitory activity but differs in its structural framework and potency.
N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticonvulsant properties, this compound shares a similar core structure but has different substituents that influence its pharmacological profile.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[4-(phenylcarbamothioyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS/c14-12(18)10-16-6-8-17(9-7-16)13(19)15-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,14,18)(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVCBWSZCLWLKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)N)C(=S)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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